Uzarigenin digitaloside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Uzarigenin digitaloside involves complex chemical reactions starting from precursors such as digitoxigenin. A notable synthesis route involves direct oxidation followed by selective reduction processes. For instance, Kamano, Pettit, and Tozawa (1975) detailed a synthesis route from digitoxigenin to uzarigenin, highlighting the stepwise chemical transformations required to achieve the final compound (Kamano, Pettit, & Tozawa, 1975).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its cardenolide backbone, which includes specific functional groups that define its chemical behavior. Advanced NMR techniques have been used to confirm the uzarigenin-type chirality of Uzara cardenolides, illustrating the precise structural features critical for their biological activity (Pauli & Fröhlich, 2000).

Chemical Reactions and Properties

The chemical reactions involving this compound typically revolve around its cardenolide structure, which undergoes various transformations under different conditions. The synthesis pathways often involve oxidation, reduction, and glycosylation reactions. For example, the transformation of digitoxigenin into uzarigenin through oxidation and reduction highlights the compound's reactivity and the formation of its chemical structure (Kamano, Pettit, & Tozawa, 1975).

Scientific Research Applications

Cardiovascular Effects and Pharmacokinetics

Uzarigenin digitaloside, derived from Uzara glycosides, has been studied for its cardiovascular effects and pharmacokinetics. In a study involving healthy volunteers, it was found that Uzara glycosides did not significantly alter cardiovascular pharmacodynamic parameters compared to placebo. However, cross-reactivity of uzara components with conventional digitalis assays was observed, indicating potential interference in therapeutic drug monitoring (Schmiedl et al., 2012).

Ethnopharmacological Relevance

This compound is part of the phytochemistry of Xysmalobium undulatum (uzara), traditionally used for various medical conditions including diarrhea and stomach cramps. Its active compounds include cardenolide glycosides such as uzarin and xysmalorin, along with cardenolide aglycones like uzarigenin. Limited scientific studies have confirmed its in vitro antisecretory antidiarrhoeal action, but clinical trial data is lacking (Vermaak et al., 2014).

Chiral Key Positions in Uzara Steroids

Research on the chiral key positions of Uzara cardenolides, including uzarigenin, has been conducted. This study used NMR techniques to confirm the regular uzarigenin-type chirality of several Uzara cardenolides. Such research contributes to understanding the structural aspects of these compounds, relevant to their biological activities (Pauli & Fröhlich, 2000).

Synthesis and Inotropic Activity

A study on the synthesis and inotropic activity of simplified digitalis-like compounds, which include uzarigenin, aimed to develop analogues with comparable binding affinities to inotropic steroids. Although the synthesized compounds displayed less potency than digoxin, they contribute to the understanding of uzarigenin’s potential inotropic effects (Cerri et al., 2002).

Cytotoxicity Studies

Uzarigenin has also been studied for its cytotoxicity. In a study involving metabolites from Calotropis procera, uzarigenin demonstrated moderate cytotoxicity. This highlights its potential relevance in cancer research or other areas where cytotoxic agents are of interest (Shaker et al., 2010).

Glycosylation of Cardiotonic Steroids

Uzarigenin has been used in studies exploring the glycosylation of cardiotonic steroids. A novel glycosyltransferase from Catharanthus roseus showed high conversion rates for several cardiotonic steroids, including uzarigenin. This research may have implications for the modification and enhancement of the biological activities of these compounds (Wen et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Uzarigenin digitaloside is a natural product for research related to life sciences . The primary target of this compound is the Na(+), K(+)-ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various physiological processes.

Mode of Action

It is known to inhibit the na(+), k(+)-atpase, which could lead to changes in the electrochemical gradient across the cell membrane .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

The inhibition of Na(+), K(+)-ATPase by this compound could lead to changes in the electrochemical gradient across the cell membrane. This could potentially affect various cellular processes, including ion transport and cellular homeostasis .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, storage conditions can affect the efficacy of the compound . Moreover, the compound’s action could also be influenced by the physiological environment within the body, such as pH and the presence of other molecules .

Biochemical Analysis

Biochemical Properties

Uzarigenin digitaloside plays a significant role in biochemical reactions, particularly in the inhibition of the enzyme Na+/K±ATPase. This enzyme is crucial for maintaining the electrochemical gradient across cell membranes. By inhibiting Na+/K±ATPase, this compound increases the intracellular concentration of sodium ions, which indirectly leads to an increase in intracellular calcium ions through the sodium-calcium exchanger. This increase in calcium ions enhances cardiac muscle contraction, making this compound a potent cardiotonic agent .

Cellular Effects

This compound affects various types of cells and cellular processes. In cardiac cells, it enhances contractility by increasing intracellular calcium levels. This compound also influences cell signaling pathways, particularly those involving calcium ions. Additionally, this compound has been shown to affect gene expression related to calcium handling and cardiac function . In non-cardiac cells, it can induce apoptosis by disrupting ion homeostasis and triggering cell death pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Na+/K±ATPase enzyme on the cell membrane. This binding inhibits the enzyme’s activity, leading to an increase in intracellular sodium ions. The elevated sodium levels then drive the sodium-calcium exchanger to increase intracellular calcium levels. The increased calcium concentration enhances cardiac muscle contraction and can also trigger apoptosis in non-cardiac cells by disrupting ion homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored as a powder at -20°C for up to three years. In solution, its stability decreases, and it should be stored at -80°C for up to six months to maintain efficacy . Long-term exposure to this compound in vitro has been shown to cause sustained increases in intracellular calcium levels, which can lead to chronic changes in cellular function and potentially induce apoptosis in certain cell types.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cardiac contractility without significant adverse effects. At higher doses, it can cause toxicity, including arrhythmias and cardiac arrest, due to excessive inhibition of Na+/K±ATPase and subsequent disruption of ion homeostasis . The therapeutic window for this compound is narrow, and careful dosing is required to avoid toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to steroid biosynthesis and cardiac glycoside metabolism. It interacts with enzymes such as squalene monooxygenase and sterol delta7 reductase, which are involved in the biosynthesis of steroidal compounds . Additionally, it affects metabolic flux by altering the levels of metabolites involved in ion homeostasis and cardiac function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in cardiac tissue due to its high affinity for Na+/K±ATPase, leading to localized effects on cardiac function . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets.

Subcellular Localization

This compound is primarily localized to the cell membrane, where it binds to Na+/K±ATPase. This localization is crucial for its function as a cardiotonic agent. Additionally, it may be found in other subcellular compartments, such as the endoplasmic reticulum, where it can influence calcium handling and other cellular processes .

properties

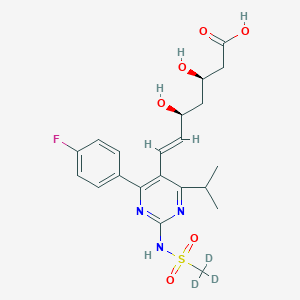

| { "Design of the Synthesis Pathway": "The synthesis pathway of Uzarigenin digitaloside involves the conversion of uzarigenin to uzarigenin 3-O-beta-D-digitoxopyranosyl-(1->4)-beta-D-digitoxopyranoside.", "Starting Materials": [ "Uzarigenin", "Beta-D-digitoxopyranosyl chloride", "Silver oxide", "Methanol", "Pyridine", "Acetic anhydride", "Sodium methoxide" ], "Reaction": [ "Uzarigenin is reacted with beta-D-digitoxopyranosyl chloride in the presence of silver oxide to form uzarigenin 3-O-beta-D-digitoxopyranoside.", "Uzarigenin 3-O-beta-D-digitoxopyranoside is then reacted with beta-D-digitoxopyranosyl chloride in the presence of pyridine and acetic anhydride to form uzarigenin 3-O-beta-D-digitoxopyranosyl-(1->4)-beta-D-digitoxopyranoside.", "The final step involves the methylation of the hydroxyl group at position 3 of the digitoxopyranoside moiety using sodium methoxide in methanol as the methylating agent." ] } | |

CAS RN |

61217-80-9 |

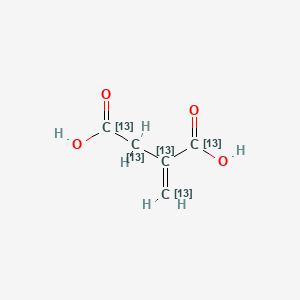

Molecular Formula |

C30H46O8 |

Appearance |

Powder |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.